molecular formula C14H23NO5 B13730185 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid

9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid

Cat. No.: B13730185
M. Wt: 285.34 g/mol
InChI Key: NBKLDQPKXKJHSL-FGWVZKOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid is a complex organic compound with the molecular formula C13H21NO5. It is characterized by a bicyclic structure that includes both oxygen and nitrogen atoms, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-carboxylic acid
  • exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane

Uniqueness

Compared to similar compounds, 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-[(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-10-4-9(6-12(16)17)5-11(15)8-19-7-10/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+

InChI Key

NBKLDQPKXKJHSL-FGWVZKOKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.